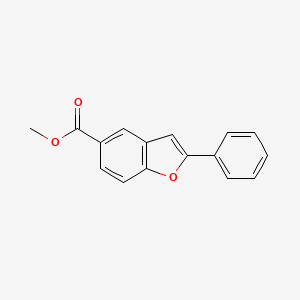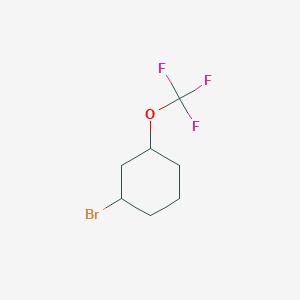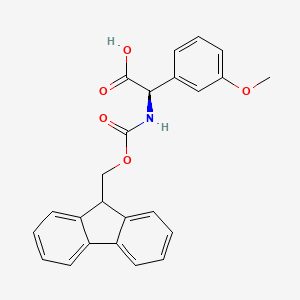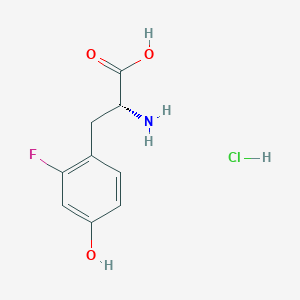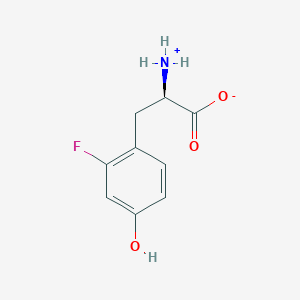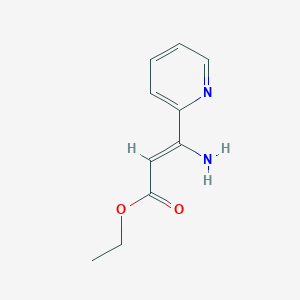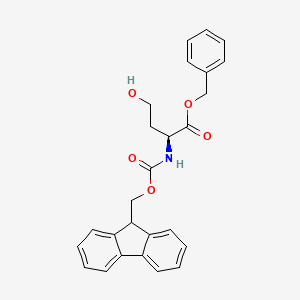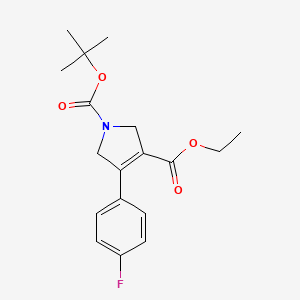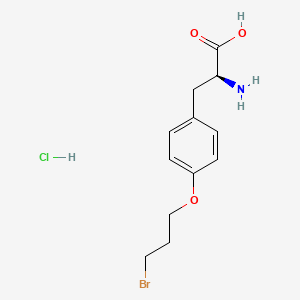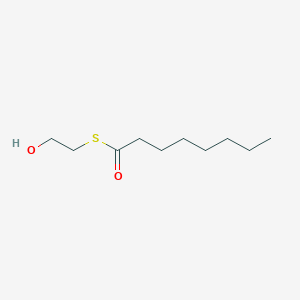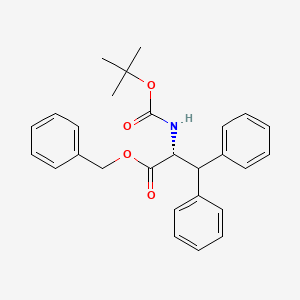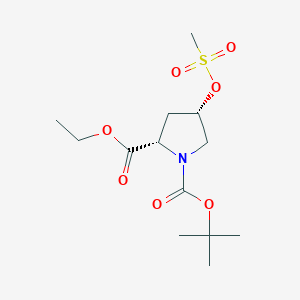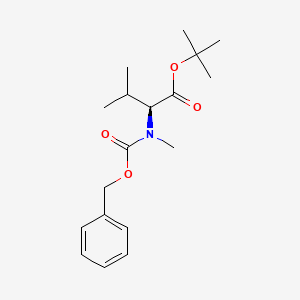
N-Methyl-N-Cbz-L-valine tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-Cbz-L-valine tert-butyl ester is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly significant in peptide synthesis due to its ability to protect amino groups during chemical reactions. The structure of this compound includes a tert-butyl ester group, a benzyl carbamate (Cbz) group, and a methylated valine residue, making it a versatile intermediate in various synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-Cbz-L-valine tert-butyl ester typically involves the protection of the amino group of valine using the Cbz group, followed by esterification with tert-butyl alcohol. One common method involves the reaction of N-Methyl-L-valine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate to form N-Methyl-N-Cbz-L-valine. This intermediate is then reacted with tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-Cbz-L-valine tert-butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions where the ester or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Catalytic hydrogenation (Pd-C, H2) for Cbz removal; TFA for tert-butyl ester cleavage.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: N-Methyl-N-Cbz-L-valine.
Deprotection: N-Methyl-L-valine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-N-Cbz-L-valine tert-butyl ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a building block in the development of pharmaceuticals, including peptide-based drugs.
Industry: In the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which N-Methyl-N-Cbz-L-valine tert-butyl ester exerts its effects is primarily through its role as a protecting group. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules. The molecular targets and pathways involved include the activation of carboxyl and amino groups for subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-L-valine tert-butyl ester: Lacks the Cbz protecting group, making it less versatile in peptide synthesis.
N-Cbz-L-valine tert-butyl ester: Lacks the methyl group on the valine residue, affecting its reactivity and steric properties.
N-Methyl-N-Cbz-L-alanine tert-butyl ester: Similar structure but with alanine instead of valine, leading to different steric and electronic effects.
Uniqueness
N-Methyl-N-Cbz-L-valine tert-butyl ester is unique due to the presence of both the Cbz and tert-butyl ester protecting groups, along with the methylated valine residue. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable intermediate in the synthesis of complex peptides and other biologically active molecules.
Properties
IUPAC Name |
tert-butyl (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-13(2)15(16(20)23-18(3,4)5)19(6)17(21)22-12-14-10-8-7-9-11-14/h7-11,13,15H,12H2,1-6H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGGJYAPNXVZKK-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
